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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results
for PR-104, a hypoxia-activated prodrug. The following sections detail the core findings,
including quantitative data from Phase | and Il trials, experimental protocols, and visualizations
of the drug's mechanism and clinical workflow.

Introduction to PR-104

PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo conversion to its active
alcohol form, PR-104A.[1][2][3] This nitrogen mustard prodrug is designed to target the hypoxic
microenvironment characteristic of solid tumors.[4][5] Activation of PR-104A occurs through two
primary pathways: reduction by one-electron reductases in hypoxic cells and by the enzyme
aldo-keto reductase 1C3 (AKR1C3) independent of oxygen levels. This activation leads to the
formation of the potent DNA cross-linking agents PR-104H (hydroxylamine) and PR-104M
(amine), which induce cell-cycle arrest and apoptosis in tumor cells.

Mechanism of Action

The activation cascade of PR-104 is a two-step process. Initially, systemic phosphatases
convert the administered PR-104 to PR-104A. Subsequently, intracellular reductases,
predominantly active in hypoxic conditions, or the enzyme AKR1C3, reduce PR-104Ato its
cytotoxic metabolites that exert anti-tumor activity through DNA alkylation.
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Caption: PR-104 activation pathway from inactive prodrug to active DNA-alkylating agent.

Phase | Clinical Trial in Solid Tumors (Weekly
Dosing)

A Phase | study evaluated the safety and pharmacokinetics of PR-104 administered weekly to
patients with advanced solid tumors.

Experimental Protocol

o Patient Population: Patients with advanced solid tumors who had received a median of two
prior chemotherapy regimens.

e Dosing Schedule: PR-104 was administered as a 1-hour intravenous infusion on days 1, 8,
and 15 of a 28-day cycle.

e Dose Escalation: Doses ranged from 135 mg/mz2 to 900 mg/m2.
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e Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting
toxicities (DLTs) of weekly PR-104 administration.

» Pharmacokinetic Analysis: Plasma concentrations of PR-104 and its metabolites were
assessed on day 1 of the first cycle.
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Caption: Workflow for the Phase | clinical trial of weekly PR-104 in solid tumors.

Quantitative Data Summary

Table 1: Patient Demographics and Dose Escalation
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Characteristic Value

Number of Patients 26

Gender 16 Male / 10 Female
Median Age (Range) 58 years (30-70)

Median Prior Chemotherapy Regimens (Range) 2 (0-3)

Dose Cohorts (mg/m2) 135, 270, 540, 675, 900

Number of Patients per Cohort 3,6,6,7,4

| Median Treatment Cycles (Range) | 2 (1-7) |

Table 2: Dose-Limiting Toxicities (DLTs) in Cycle 1

Dose Level (mg/m?) Number of Patients DLTs Observed

1 (Grade 4
Thrombocytopenia)

540 6

675 7 0

| 900 | 4 | 2 (Grade 4 Thrombocytopenia and Neutropenia) |

Table 3: Pharmacokinetic Parameters at 675 mg/m?

AUCO0-inf (pg-h/mL, mean *

Analyte Cmax (ug/mL, mean * SD) sD)
PR-104A 9.91 +2.61 11.09 + 3.05
PR-104G 6.58 + 3.70 8.16 £ 5.35
PR-104H 0.32 £ 0.13 0.45+0.11

| PR-104M | 0.050 + 0.027 | 0.074 + 0.031 |
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Key Findings

The maximum tolerated dose (MTD) for weekly PR-104 was established at 675 mg/m2. The
primary dose-limiting toxicities were hematological, specifically thrombocytopenia and
neutropenia. No complete or partial tumor responses were observed in this study.

Phase Ib Combination Therapy in Solid Tumors

A Phase Ib trial investigated PR-104 in combination with gemcitabine or docetaxel in patients
with advanced solid tumors.

Experimental Protocol

o Patient Population: 42 patients with various advanced solid tumors.
e Treatment Arms:
o PR-104 + Gemcitabine (800 mg/m2) on days 1 and 8 of a 21-day cycle.

o PR-104 + Docetaxel (60 or 75 mg/m?2) on day 1 of a 21-day cycle, with some cohorts
receiving G-CSF support.

e Primary Objective: To determine the MTD of PR-104 in combination with standard
chemotherapies.

Quantitative Data Summary

Table 4: MTD of PR-104 in Combination Therapy

Combination Regimen MTD of PR-104 (mg/m?)
+ Gemcitabine 140
+ Docetaxel (60 mg/m?) 200
+ Docetaxel (60 mg/m?) + G-CSF 770

| + Docetaxel (75 mg/m?) + G-CSF | =770 |
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Key Findings

The combination of PR-104 with gemcitabine or docetaxel resulted in dose-limiting
myelotoxicity. The addition of G-CSF allowed for a significant escalation of the PR-104 dose
when combined with docetaxel. Two partial responses were observed in patients with
nasopharyngeal and head and neck cancer.

Phase I/ll Study in Acute Leukemia

A Phase I/1l study evaluated PR-104 in patients with relapsed or refractory acute myeloid
leukemia (AML) and acute lymphoblastic leukemia (ALL).

Experimental Protocol

o Patient Population: 50 patients (40 AML, 10 ALL) with relapsed/refractory disease.

e Dosing: PR-104 was administered as a 1-hour intravenous infusion with doses ranging from
1.1to 4 g/m2.

o Biomarker Analysis: Tumor hypoxia was assessed using the tracer pimonidazole and
immunohistochemical analysis of HIF-1a and carbonic anhydrase IX.

Quantitative Data Summary

Table 5: Patient Demographics and Dosing in Leukemia Study

Characteristic Value
Number of Patients 50
Disease Type 40 AML, 10 ALL

| Dose Range (g/m?) | 1.1 -4 |

Table 6: Grade 3/4 Treatment-Related Adverse Events
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Adverse Event Percentage of Patients
Anemia 62%
Neutropenia 50%
Thrombocytopenia 46%
Febrile Neutropenia 40%
Infection 24%

| Enterocolitis | 14% |

Table 7: Response Rates at 3 or 4 g/m?

Response Rate (CR, CRp,

Disease Number of Patients
MLFS)

AML 32% 10 of 31

ALL 20% 2 of 10

CR: Complete Response; CRp: Complete Response without platelet recovery; MLFS:
Morphological Leukemia-Free State

Key Findings
The study demonstrated that the bone marrow of leukemia patients is hypoxic, providing a
rationale for the use of hypoxia-activated prodrugs. PR-104 showed evidence of clinical activity

in this heavily pre-treated population, with a notable response rate at higher doses. The most
common severe adverse events were myelosuppression and enterocolitis.

Conclusion

Early-phase clinical trials of PR-104 have established its safety profile, pharmacokinetics, and
recommended doses for both monotherapy and combination regimens. The primary dose-
limiting toxicity is myelosuppression, particularly thrombocytopenia. While single-agent activity
in solid tumors was limited, PR-104 demonstrated promising responses in patients with acute
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leukemias, a setting where bone marrow hypoxia is prevalent. These findings support the
continued investigation of hypoxia-activated prodrugs as a therapeutic strategy in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12392140?utm_src=pdf-custom-synthesis
https://ascopubs.org/doi/10.1200/jco.2010.28.15_suppl.e13057
https://pubmed.ncbi.nlm.nih.gov/21982454/
https://pubmed.ncbi.nlm.nih.gov/21982454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3205073/
https://pubmed.ncbi.nlm.nih.gov/17606726/
https://pubmed.ncbi.nlm.nih.gov/17606726/
https://aacrjournals.org/clincancerres/article/13/13/3922/193394/Mechanism-of-Action-and-Preclinical-Antitumor
https://www.benchchem.com/product/b12392140#early-phase-clinical-trial-results-for-pr-104
https://www.benchchem.com/product/b12392140#early-phase-clinical-trial-results-for-pr-104
https://www.benchchem.com/product/b12392140#early-phase-clinical-trial-results-for-pr-104
https://www.benchchem.com/product/b12392140#early-phase-clinical-trial-results-for-pr-104
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12392140?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

